molecular formula C12H4F5NO5S B2589198 2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate CAS No. 663175-93-7

2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate

Cat. No. B2589198
CAS RN: 663175-93-7
M. Wt: 369.22
InChI Key: JWVLENLDKBAWLF-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate is a chemical compound with the molecular formula C12H4F5NO5S . It has a molecular weight of 369.23 . The compound is used in proteomics research applications .


Molecular Structure Analysis

The InChI code for 2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate is 1S/C12H4F5NO5S/c13-7-8(14)10(16)12(11(17)9(7)15)23-24(21,22)6-3-1-2-5(4-6)18(19)20/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate is a compound with a melting point of 67 - 68 degrees Celsius .

Scientific Research Applications

Proteomics Research

2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate: is utilized in proteomics research due to its ability to facilitate peptide synthesis . The compound can act as a derivatizing agent that modifies peptides, thus enabling researchers to study protein interactions and functions.

Organic Synthesis

This chemical serves as a versatile reagent in organic synthesis. It is particularly useful in the synthesis of complex organic molecules through reactions such as Suzuki coupling, where it can be used to introduce pentafluorophenyl groups into organic substrates .

Drug Development

In the field of drug development, 2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate is a valuable intermediate. It can be used to create novel pharmaceutical compounds with potential therapeutic applications, especially in the development of anti-inflammatory and analgesic drugs .

Material Science

The compound’s unique chemical structure makes it suitable for the development of advanced materials. It can be used to modify the surface properties of materials, thereby enhancing their thermal stability and chemical resistance .

Analytical Chemistry

In analytical chemistry, 2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate is used as a standard or reference compound in various chromatographic and spectroscopic methods. This aids in the accurate quantification and identification of complex mixtures .

Environmental Science

Due to its fluorinated aromatic structure, this compound is also studied for its environmental impact. It can serve as a model compound to understand the behavior of fluorinated pollutants in the environment .

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, and the signal word is “Warning”. The hazard statements are H302, H312, and H332 . These codes correspond to specific safety precautions that should be taken when handling the compound.

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F5NO5S/c13-7-8(14)10(16)12(11(17)9(7)15)23-24(21,22)6-3-1-2-5(4-6)18(19)20/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLENLDKBAWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F5NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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